molecular formula C32H28N2O5S2 B5133182 N,N'-[oxybis(4,1-phenylenethio-4,1-phenylene)]bis(N-acetylacetamide)

N,N'-[oxybis(4,1-phenylenethio-4,1-phenylene)]bis(N-acetylacetamide)

Cat. No. B5133182
M. Wt: 584.7 g/mol
InChI Key: VZZGWQIROLHPQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N'-[oxybis(4,1-phenylenethio-4,1-phenylene)]bis(N-acetylacetamide), also known as Oxythiamine, is a synthetic compound that has been widely used in scientific research. It is a potent inhibitor of the enzyme transketolase, which is involved in the pentose phosphate pathway. This pathway is important for the production of NADPH, which is essential for many cellular processes, including antioxidant defense and biosynthesis of fatty acids and cholesterol.

Mechanism of Action

N,N'-[oxybis(4,1-phenylenethio-4,1-phenylene)]bis(N-acetylacetamide) inhibits the enzyme transketolase, which is involved in the pentose phosphate pathway. This pathway is important for the production of NADPH, which is essential for many cellular processes, including antioxidant defense and biosynthesis of fatty acids and cholesterol. By inhibiting transketolase, N,N'-[oxybis(4,1-phenylenethio-4,1-phenylene)]bis(N-acetylacetamide) reduces the production of NADPH, leading to oxidative stress and cell death in cancer cells.
Biochemical and Physiological Effects:
N,N'-[oxybis(4,1-phenylenethio-4,1-phenylene)]bis(N-acetylacetamide) has been shown to have various biochemical and physiological effects. It inhibits the production of NADPH, leading to oxidative stress and cell death in cancer cells. It also reduces the biosynthesis of fatty acids and cholesterol, which are essential for cancer cell growth and proliferation. N,N'-[oxybis(4,1-phenylenethio-4,1-phenylene)]bis(N-acetylacetamide) has been shown to have neuroprotective effects in animal models of Alzheimer's and Parkinson's diseases, suggesting that targeting the pentose phosphate pathway may be a potential therapeutic strategy for these diseases.

Advantages and Limitations for Lab Experiments

N,N'-[oxybis(4,1-phenylenethio-4,1-phenylene)]bis(N-acetylacetamide) has several advantages for lab experiments. It is a potent and specific inhibitor of transketolase, making it a valuable tool for studying the role of the pentose phosphate pathway in different cellular processes. It is also relatively easy to synthesize and has a long shelf life. However, N,N'-[oxybis(4,1-phenylenethio-4,1-phenylene)]bis(N-acetylacetamide) has some limitations for lab experiments. It can be toxic to cells at high concentrations, making it difficult to determine the optimal dose for different experiments. It also has poor solubility in water, which can affect its bioavailability and efficacy.

Future Directions

There are several future directions for research on N,N'-[oxybis(4,1-phenylenethio-4,1-phenylene)]bis(N-acetylacetamide). One direction is to investigate its potential as a therapeutic agent for cancer treatment. N,N'-[oxybis(4,1-phenylenethio-4,1-phenylene)]bis(N-acetylacetamide) has been shown to inhibit the growth of cancer cells in vitro and in vivo, suggesting that it may be a promising candidate for cancer therapy. Another direction is to study the role of the pentose phosphate pathway in other diseases, such as diabetes and cardiovascular disease. N,N'-[oxybis(4,1-phenylenethio-4,1-phenylene)]bis(N-acetylacetamide) has been shown to reduce the biosynthesis of fatty acids and cholesterol, which are also important in the pathogenesis of these diseases. Finally, future research could focus on developing more potent and specific inhibitors of transketolase, which may have even greater therapeutic potential than N,N'-[oxybis(4,1-phenylenethio-4,1-phenylene)]bis(N-acetylacetamide).

Synthesis Methods

N,N'-[oxybis(4,1-phenylenethio-4,1-phenylene)]bis(N-acetylacetamide) can be synthesized by the reaction of 4,1-phenylenethiodiacetic acid with thionyl chloride to form 4,1-phenylenethiodiacetyl chloride. This compound is then reacted with hydroxylamine hydrochloride to form N,N'-[oxybis(4,1-phenylenethio-4,1-phenylene)]bis(N-acetylacetamide).

Scientific Research Applications

N,N'-[oxybis(4,1-phenylenethio-4,1-phenylene)]bis(N-acetylacetamide) has been used in various scientific research studies to investigate the role of the pentose phosphate pathway in different cellular processes. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, suggesting that targeting the pentose phosphate pathway may be a potential therapeutic strategy for cancer treatment. N,N'-[oxybis(4,1-phenylenethio-4,1-phenylene)]bis(N-acetylacetamide) has also been used to study the role of the pentose phosphate pathway in oxidative stress and neurodegenerative diseases such as Alzheimer's and Parkinson's diseases.

properties

IUPAC Name

N-acetyl-N-[4-[4-[4-[4-(diacetylamino)phenyl]sulfanylphenoxy]phenyl]sulfanylphenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H28N2O5S2/c1-21(35)33(22(2)36)25-5-13-29(14-6-25)40-31-17-9-27(10-18-31)39-28-11-19-32(20-12-28)41-30-15-7-26(8-16-30)34(23(3)37)24(4)38/h5-20H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZZGWQIROLHPQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(C1=CC=C(C=C1)SC2=CC=C(C=C2)OC3=CC=C(C=C3)SC4=CC=C(C=C4)N(C(=O)C)C(=O)C)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H28N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

584.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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